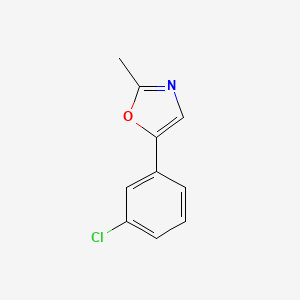

5-(3-Chlorophenyl)-2-methyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C10H8ClNO/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |

InChI Key |

KAAOUNHODGZJQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis in Research Context

The structural elucidation of 5-(3-Chlorophenyl)-2-methyloxazole, a disubstituted oxazole (B20620), is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific research dedicated solely to this compound is limited, data from closely related analogs, such as ethyl 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylate, provide significant insights into its structural features.

Interactive Data Table: Spectroscopic Data of a Related Compound, Ethyl 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylate

| Spectroscopic Technique | Observed Data | Interpretation |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.00-7.97 (m, 1H), 7.48 (d, J = 7.5 Hz, 1H), 7.40-7.33 (m, 2H), 4.42 (q, J = 7.2 Hz, 2H), 2.72 (s, 3H), 1.41 (t, J = 7.2 Hz, 3H) | The multiplet and doublet in the aromatic region (δ 7.33-8.00) are characteristic of the substituted phenyl ring. The singlet at δ 2.72 corresponds to the methyl group at the 2-position of the oxazole ring. The quartet and triplet are indicative of the ethyl ester group. |

| ¹³C NMR (75 MHz, CDCl₃) | δ 162.4, 157.9, 156.8, 132.8, 131.6, 131.5, 131.1, 127.5, 126.8, 125.9, 61.1, 14.5, 12.4 | The signals in the range of δ 125.9-132.8 are assigned to the carbons of the phenyl ring and the oxazole ring. The signals at δ 156.8 and 157.9 likely correspond to the C2 and C5 carbons of the oxazole ring, respectively. |

| IR (film, cm⁻¹) | ν 2982, 1735, 1617, 1437, 1231, 1112, 1081, 1035, 763 | The bands in the 1617 and 1437 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations of the aromatic rings. The strong band at 1735 cm⁻¹ is due to the carbonyl group of the ester, which would be absent in this compound. The band around 763 cm⁻¹ is characteristic of C-Cl stretching. |

| HRMS (M⁺) | Calculated for C₁₃H₁₂ClNO₃: 265.0506, Found: 265.0508 | The high-resolution mass spectrometry data confirms the elemental composition of the related molecule. |

Data sourced from a supporting information file for a scientific publication. nih.gov

The conformational analysis of this compound is centered on the rotational freedom between the phenyl ring and the oxazole ring. Due to the substitution at the meta-position of the phenyl ring, steric hindrance to rotation is less significant than it would be with an ortho-substituent. This allows for a range of possible dihedral angles between the two rings. However, the molecule is likely to adopt a conformation that maximizes π-orbital overlap between the two aromatic systems, leading to a largely planar or near-planar arrangement in its lowest energy state. Computational modeling studies on similar phenyl-substituted heterocyclic systems often show a preference for co-planar conformations.

Stereochemical Considerations

In its unsubstituted form, 5-(3-Chlorophenyl)-2-methyloxazole is an achiral molecule. It does not possess any stereocenters, and therefore, does not exhibit enantiomerism or diastereomerism. The molecule has a plane of symmetry that passes through the oxazole (B20620) ring and the C-Cl bond of the phenyl group when in a planar conformation.

Stereoisomers would only arise if a chiral center were introduced, for example, by substitution on the methyl group or if the substitution pattern on the phenyl ring created a chiral axis. As it stands, the compound exists as a single, achiral entity.

Overview of Research Trajectories

Research involving oxazole (B20620) derivatives is largely driven by their diverse biological activities. ijpsonline.com The oxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. rug.nl While specific research on the biological activity of 5-(3-Chlorophenyl)-2-methyloxazole is not extensively detailed in the public domain, the broader class of 5-aryl-2-methyloxazoles has been investigated for various therapeutic applications.

For example, various substituted oxazoles have shown potential as antifungal agents. nih.gov Research into related isoxazole (B147169) structures, which are isomers of oxazoles, has revealed antiviral, antimicrobial, antitumor, and anti-inflammatory properties. wpmucdn.com The 3-chlorophenyl moiety is a common substituent in many pharmacologically active compounds, and its presence in the 5-position of the oxazole ring in this compound suggests potential for biological activity. For instance, the related compound 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a known chemical entity with documented properties. nih.govfda.gov

Current research often focuses on the synthesis of libraries of related compounds to explore structure-activity relationships. For example, studies on 5-aryl-1,2,4-oxadiazoles, another class of related heterocycles, are being conducted to develop new peroxisome proliferator-activated receptor (PPAR) agonists for the treatment of metabolic disorders. bohrium.com The synthetic accessibility of this compound and its derivatives makes them attractive candidates for inclusion in such screening programs to discover new therapeutic agents.

The Chemical Synthesis of this compound: A Review of Methodologies

The oxazole ring is a fundamental five-membered heterocyclic motif present in a wide array of natural products and synthetic compounds with significant biological activities. nih.gov The specific compound, this compound, has garnered interest within medicinal chemistry. This article delineates the key synthetic strategies for its preparation, focusing on the construction of the core oxazole structure and the introduction of its characteristic substituents.

Biological Activity and Pharmacological Potential Pre Clinical Investigations

Antimicrobial and Antibacterial Efficacy

Derivatives of oxazole (B20620), a class of heterocyclic compounds to which 5-(3-Chlorophenyl)-2-methyloxazole belongs, have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal properties. nih.gov Research into this specific compound and its analogues has sought to determine their spectrum of activity against clinically relevant pathogens.

In Vitro Studies Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of oxazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. niscpr.res.innih.gov Studies on related compounds have shown that structural modifications, such as the presence of a chlorophenyl group, can influence the antimicrobial activity. nih.gov For instance, certain 1,3-oxazole derivatives have exhibited activity against Gram-positive bacterial strains. nih.gov While specific data for this compound is part of a broader exploration of this chemical class, the general findings suggest that the oxazole scaffold is a promising framework for the development of new antibacterial agents. nih.govnih.gov The evaluation of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles, which share a similar structural motif, showed good to excellent antimicrobial activity against both Gram-positive and Gram-negative organisms. cabidigitallibrary.org

Table 1: Summary of In Vitro Antibacterial Activity of Related Compounds

| Compound Class | Bacterial Type | Activity Level | Reference |

|---|---|---|---|

| 1,3-Oxazole Derivatives | Gram-Positive | Exhibited Activity | nih.gov |

| Benzofuran-isoxazoles | Gram-Positive & Gram-Negative | Moderate to Excellent | niscpr.res.in |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Gram-Positive & Gram-Negative | Good to Excellent | cabidigitallibrary.org |

| 7-Methoxyquinoline derivatives | Gram-Positive & Gram-Negative | Broad-spectrum | nih.gov |

Antifungal Properties

The antifungal activity of oxazole-containing compounds is an area of active investigation. nih.govekb.eg Research on novel 1,2,4-triazole (B32235) derivatives, some of which incorporate a chlorophenyl moiety, has demonstrated significant antifungal potential against various fungal strains, including Candida albicans. ekb.eg Similarly, studies on 1,3-oxazole derivatives have revealed antifungal activity against C. albicans. nih.gov The structural features of these compounds, including the presence of the halogenated phenyl ring, are thought to contribute to their efficacy. ekb.eg A series of 3-(4-chlorophenyl)-4-substituted pyrazoles also demonstrated antifungal activity against a pathogenic strain of fungi. cabidigitallibrary.org

Table 2: Antifungal Activity of Related Compound Classes

| Compound Class | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives with chlorophenyl moiety | Candida albicans | Significant potential | ekb.eg |

| 1,3-Oxazole derivatives | C. albicans | Exhibited activity | nih.gov |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Pathogenic fungi | Demonstrated activity | cabidigitallibrary.org |

| 7-Methoxyquinoline derivatives | Unicellular fungi | Exhibited activity | nih.gov |

Antitubercular Activity

The search for novel antitubercular agents has led to the exploration of various heterocyclic compounds. nih.gov Pyrazole (B372694) derivatives, including a series of 3-(4-chlorophenyl)-4-substituted pyrazoles, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. cabidigitallibrary.org Many of these compounds exhibited promising antitubercular activity, suggesting that the chlorophenyl-substituted scaffold could be a valuable starting point for the development of new drugs to combat tuberculosis. cabidigitallibrary.org

Anticancer and Cytotoxic Effects (Cell Line-Based Studies)

In addition to antimicrobial properties, the potential of this compound and related structures as anticancer agents is being explored through cell line-based studies. These investigations focus on the compound's ability to induce programmed cell death (apoptosis) and to inhibit the uncontrolled growth of cancer cells.

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis is a key mechanism for many anticancer drugs. nih.gov Studies on various heterocyclic compounds have demonstrated their ability to trigger this process in cancer cells. nih.govresearchgate.net For example, certain novel pyridine-urea derivatives have been shown to induce apoptosis in HCT-116 colon cancer cells. nih.gov Similarly, imidazole (B134444) derivatives have been found to activate the apoptotic pathway in colon cancer cells. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the pro-apoptotic activity of structurally related compounds suggests a potential mechanism of action that warrants further investigation for this specific molecule. researchgate.net

Inhibition of Cell Proliferation

The inhibition of cell proliferation is a hallmark of effective anticancer agents. nih.gov Research on novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives has demonstrated their cytotoxic activity against various human cancer cell lines, including those of the lung, breast, and colon. nih.gov A study on a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative showed significant inhibition of HCT116 cell proliferation. nih.gov Furthermore, imidazole has been shown to suppress the viability of DLD-1 and HCT-116 colon cancer cells in a concentration-dependent manner. nih.gov These findings indicate that compounds with heterocyclic cores, similar to this compound, can effectively inhibit the growth of cancer cells.

Table 3: Cytotoxic Effects of Related Compounds on Cancer Cell Lines

| Compound/Compound Class | Cancer Cell Line(s) | Effect | Reference |

|---|---|---|---|

| Novel Pyridine-Urea Derivatives | HCT-116 (Colon) | Induction of Apoptosis | nih.gov |

| Imidazole Derivatives | DLD-1, HCT-116 (Colon) | Activation of Apoptosis, Inhibition of Cell Viability | nih.gov |

| Novel Oxazolo[5,4-d]pyrimidine Derivatives | Lung, Breast, Colon Carcinoma | Cytotoxic Activity | nih.gov |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colon) | Inhibition of Cell Proliferation | nih.gov |

Cell Cycle Modulation

There is currently no available scientific literature that specifically investigates the impact of this compound on cell cycle progression. While studies on structurally related compounds, such as certain pyrazole and triazole-thione derivatives, have shown effects on the cell cycle, these findings cannot be directly attributed to this compound semanticscholar.orgnih.gov.

Anti-inflammatory Mechanisms

Detailed studies on the anti-inflammatory mechanisms of this compound are not present in the current body of scientific research. Although various other chlorophenyl-containing heterocyclic compounds, including pyrazole and thiazolobenzimidazole (B1203321) derivatives, have been investigated for their anti-inflammatory potential, specific data for this compound is absent semanticscholar.orgnih.govnih.gov.

Enzyme Inhibition and Modulation of Biological Targets

Specific data regarding the interaction of this compound with biological targets is limited.

Interaction with Specific Receptors and Enzymes

No dedicated studies outlining the interaction of this compound with specific receptors or enzymes are currently available.

Inhibition of Proteases (e.g., Subtilisin)

There is no published research on the inhibitory effects of this compound on proteases such as subtilisin.

Modulation of Kinase Activity (e.g., HER2)

Direct evidence of this compound modulating kinase activity, including that of HER2, has not been reported in scientific literature.

Immunomodulatory Properties

The immunomodulatory properties of this compound have not been specifically explored in available pre-clinical research. While related isoxazole (B147169) derivatives have demonstrated immunomodulatory effects, these properties are not directly transferable to this compound nih.gov.

Other Emerging Biological Activities

Extensive literature searches for pre-clinical investigations into other emerging biological activities of the specific chemical compound this compound did not yield any published research. While the broader class of oxazole and isoxazole derivatives has been the subject of various pharmacological studies, data on this particular compound remains unavailable in the public domain.

Research on structurally related compounds has revealed a range of biological effects. For instance, various substituted oxazoles have been investigated for their potential as antitubulin agents, which play a crucial role in cancer chemotherapy. Similarly, other related heterocyclic compounds are being explored for antimicrobial, anti-inflammatory, and neuroprotective activities. However, it is crucial to note that these findings are not directly applicable to this compound, as minor structural modifications can lead to significant changes in biological activity.

Structure Activity Relationship Sar Studies and Ligand Design

Impact of Substituents on Biological Potency

The potency of compounds derived from 5-(3-Chlorophenyl)-2-methyloxazole is highly sensitive to the chemical nature of the groups attached to the phenyl ring, the oxazole (B20620) ring, and the methyl group at the 2-position.

The presence and position of the chlorine atom on the phenyl ring are critical determinants of biological activity. Studies on related heterocyclic compounds have consistently shown that halogen substituents can significantly modulate potency. The 3-chloro substitution, in particular, is often associated with enhanced biological effects. This is attributed to the electronic and steric properties of the chlorine atom, which can influence how the molecule binds to its biological target. For instance, in a series of related benzoxazole (B165842) derivatives, the presence of a chloro group on the phenyl ring was found to be a key factor for their activity. nih.gov The specific placement at the meta-position, as in this compound, can optimize interactions within the binding pocket of a target protein.

The following table illustrates the general effect of different substituents on a phenyl ring attached to a heterocyclic core, based on findings from various studies.

| Substituent at Phenyl Ring | General Impact on Biological Potency |

| Chloro (especially at meta-position) | Often enhances potency |

| Fluoro | Can increase metabolic stability and binding affinity |

| Methoxy | May increase or decrease potency depending on the target |

| Nitro | Often associated with increased cytotoxicity |

This table represents generalized trends and the specific impact can vary depending on the biological target.

The methyl group at the 2-position of the oxazole ring also plays a crucial role in defining the biological profile of these compounds. While it may seem like a simple alkyl group, its size, lipophilicity, and potential for steric interactions are important. In some contexts, the methyl group can fit into a specific hydrophobic pocket within the target protein, thereby increasing binding affinity. Replacing the methyl group with other alkyl groups or functional moieties can lead to significant changes in activity, highlighting the importance of this position for fine-tuning the compound's properties.

The oxazole ring itself is a key pharmacophoric element, and modifications at its various positions can have profound effects on biological activity. The relative positions of the oxygen and nitrogen atoms (1,3-oxazole) are crucial for establishing specific hydrogen bonds and other non-covalent interactions with the target. Altering the substitution pattern at positions 4 and 5 of the oxazole ring can dramatically impact potency and selectivity. For example, the introduction of different aryl or heterocyclic groups at the 5-position can lead to compounds with a wide range of biological activities.

Stereoelectronic Effects on Activity and Selectivity

The three-dimensional arrangement of atoms and the distribution of electron density (stereoelectronic effects) in this compound are fundamental to its biological function. The planarity of the oxazole ring, combined with the rotational freedom of the phenyl group, allows the molecule to adopt specific conformations that are optimal for binding to a biological target. The electronegativity of the chlorine atom influences the electronic landscape of the entire molecule, affecting its ability to participate in dipole-dipole interactions and hydrogen bonding. These subtle electronic effects can be the deciding factor in whether a compound is active and selective for a particular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models have been published for this compound itself, studies on related 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated the utility of this approach. nih.gov In these studies, steric and electronic parameters were used to develop models that could predict the insecticidal activity of the compounds. nih.gov Such models can be invaluable in predicting the potency of new, unsynthesized derivatives, thereby guiding the design of more effective compounds and reducing the need for extensive experimental screening.

A hypothetical QSAR study on a series of 5-(3-chlorophenyl)-2-alkyloxazoles might reveal the following relationships:

| Descriptor | Correlation with Potency | Interpretation |

| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance cell membrane permeability. |

| Molecular Weight | Negative | Larger molecules may have difficulty fitting into the binding site. |

| Dipole Moment | Positive | Specific polar interactions may be crucial for binding. |

This table is a hypothetical representation of potential QSAR findings.

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is another powerful computational tool that helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. A pharmacophore model for a series of this compound derivatives would likely include features such as a hydrophobic region corresponding to the chlorophenyl group, a hydrogen bond acceptor from the oxazole ring, and a specific volume occupied by the methyl group.

Once a pharmacophore model is established, it can be used to virtually screen large databases of chemical compounds to identify new molecules that fit the model and are therefore likely to be active. This approach accelerates the discovery of new lead compounds. Furthermore, the model can guide the optimization of existing leads by suggesting modifications that would better satisfy the pharmacophore requirements, ultimately leading to the design of more potent and selective molecules. While specific pharmacophore models for this exact compound are not publicly available, the principles have been successfully applied to other heterocyclic compounds, such as 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives, to identify key features for their biological activity. jmchemsci.com

Computational Tools in Ligand Design

The design and discovery of novel drug candidates have been significantly accelerated by the integration of computational tools. These in silico methods allow for the rapid assessment of large chemical libraries and provide insights into the molecular interactions that govern ligand-target binding. In the context of this compound and its derivatives, computational approaches such as molecular docking and virtual screening have been instrumental in identifying and optimizing potential therapeutic agents.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial in drug design for elucidating the binding mode of a ligand within the active site of a target protein.

In studies involving derivatives of this compound, molecular docking has been employed to understand their interaction with various biological targets. For instance, docking studies with 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with the oxazole core, have been used to investigate their potential as anticancer agents. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. For example, a study on 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives utilized molecular docking to suggest that a specific compound activated caspase-3 through the formation of a stable complex, indicating a potential mechanism for inducing apoptosis in cancer cells. nih.gov

The process typically involves preparing a three-dimensional structure of the target protein and the ligand. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each based on a defined scoring function. These scores provide an estimate of the binding affinity.

Research on triazole derivatives, another class of heterocyclic compounds, has also demonstrated the utility of molecular docking. In a study targeting the enzyme 14-α sterol demethylase from Aspergillus fumigatus, docking simulations helped to identify hydrogen bond interactions between the ligand and specific amino acid residues, such as Phe 32, within the enzyme's active site. researchgate.net Such detailed interaction mapping is vital for the rational design of more potent and selective inhibitors.

| Parameter | Description |

| Target Protein | The macromolecule (e.g., enzyme, receptor) whose activity is to be modulated. |

| Ligand | The small molecule, such as a derivative of this compound, that is being tested for its binding affinity to the target. |

| Binding Site | The specific region on the target protein where the ligand is predicted to bind. |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the target. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. |

Virtual Screening for Novel Active Compounds

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.

There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. Molecular docking is a primary tool used in SBVS. Ligand-based virtual screening (LBVS), on the other hand, uses the knowledge of known active ligands to identify other compounds with similar properties.

In the search for novel bioactive compounds, virtual screening has been applied to libraries containing diverse chemical scaffolds, including those related to this compound. For example, a virtual screening campaign was successful in identifying a new structural class of inhibitors for Maternal Embryonic Leucine-zipper Kinase (MELK), a target in oncology. nih.gov This process involved screening an in-house compound library using a consensus-based workflow that combined multiple screening concepts. nih.gov

Similarly, virtual screening has been employed to identify inhibitors of the oncoprotein MDM2, a key regulator of the tumor suppressor p53. nih.gov This work utilized a combination of similarity searching and docking to find chemically tractable scaffolds that bind to the p53-interaction site of MDM2. nih.gov

The effectiveness of a virtual screening campaign can be evaluated using metrics such as the Receiver Operating Characteristic (ROC) curve and the Area Under the Curve (AUC) value. These metrics assess the ability of the screening method to distinguish between known active and inactive compounds. nih.gov

| Screening Type | Basis of Screening | Key Techniques |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the target protein. | Molecular Docking, Pharmacophore Modeling |

| Ligand-Based Virtual Screening (LBVS) | Properties of known active ligands. | Similarity Searching, QSAR Modeling |

Mechanistic Investigations into Biological Actions

Identification of Molecular Targets and Binding Sites

No identified molecular targets or binding sites for this compound are documented in the literature.

Elucidation of Cellular Pathways Affected

There is no information on the cellular pathways modulated by this compound.

Biochemical Assays for Target Engagement

No biochemical assays for measuring the target engagement of this compound have been described.

Gene Expression Profiling in Response to Compound Exposure

There are no available studies on gene expression changes following exposure to this compound.

Future Directions and Research Perspectives

Development of Novel Derivatives with Enhanced Properties

A crucial avenue for future research lies in the synthesis and development of novel derivatives of 5-(3-Chlorophenyl)-2-methyloxazole. The core structure, featuring a chlorophenyl group at the 5-position and a methyl group at the 2-position of the oxazole (B20620) ring, offers multiple sites for chemical modification. Future synthetic efforts could focus on:

Modification of the Phenyl Ring: Introducing various substituents on the 3-chlorophenyl moiety could significantly influence the molecule's electronic and steric properties. The exploration of different halogen substitutions, or the introduction of electron-donating or electron-withdrawing groups, may lead to derivatives with enhanced potency and selectivity for specific biological targets.

Alteration of the 2-Methyl Group: Replacing the methyl group with other alkyl or aryl substituents could modulate the compound's lipophilicity and interaction with target proteins. The synthesis of a library of analogues with diverse functionalities at this position is a logical step. researchgate.net

Introduction of Bioisosteric Replacements: The oxazole ring itself can be considered for bioisosteric replacement with other five-membered heterocycles like thiazole, imidazole (B134444), or pyrazole (B372694) to explore the impact on biological activity and pharmacokinetic properties. researchgate.net

These synthetic explorations will be instrumental in developing a comprehensive structure-activity relationship (SAR) profile for this class of compounds. tandfonline.com

Exploration of Additional Biological Applications

The oxazole nucleus is a common feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological effects. researchgate.netnih.govnih.gov While the specific biological profile of this compound is yet to be fully elucidated, research on related structures suggests several promising areas for investigation:

Antimicrobial Activity: Oxazole derivatives have been reported to possess significant antibacterial and antifungal properties. nih.govd-nb.info Future studies should screen this compound and its novel derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Potential: Many heterocyclic compounds, including those with oxazole scaffolds, have shown promise as anticancer agents. nih.govtandfonline.com Investigations into the cytotoxic effects of this compound on various cancer cell lines could uncover novel therapeutic leads.

Anti-inflammatory Effects: The anti-inflammatory potential of oxazole-containing compounds is another area ripe for exploration. nih.gov Screening for inhibition of key inflammatory mediators and pathways could reveal new applications in treating inflammatory disorders.

Hypoglycemic Activity: Recent studies have highlighted the potential of disubstituted oxazole derivatives as hypoglycemic agents, suggesting a possible role in the management of diabetes. nih.gov

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of drug candidates based on the this compound scaffold, the integration of computational and experimental approaches is paramount. nih.govnih.gov

Molecular Docking and Virtual Screening: In silico techniques can be employed to predict the binding affinity of this compound derivatives to various biological targets. nih.gov This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build predictive models that correlate the chemical structure of the derivatives with their biological activity, guiding the design of more potent compounds.

High-Throughput Screening (HTS): HTS technologies can be utilized to rapidly screen large libraries of derivatives against a multitude of biological targets, enabling the efficient identification of lead compounds. nih.gov

The synergy between computational predictions and experimental validation will undoubtedly streamline the research and development process. nih.gov

Understanding Specificity and Selectivity Profiles

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. For this compound and its future derivatives, it will be essential to:

Profile against a Panel of Targets: Comprehensive screening against a wide range of receptors, enzymes, and ion channels will be necessary to determine the selectivity profile of these compounds. nih.gov

Identify Molecular Determinants of Selectivity: Through a combination of structural biology and computational modeling, researchers can identify the key structural features of both the compound and the target that govern selective binding. This knowledge is crucial for designing derivatives with improved specificity.

Potential as Chemical Probes for Biological Systems

Beyond their therapeutic potential, derivatives of this compound could be developed as chemical probes to investigate biological systems.

Fluorescent Labeling: By incorporating fluorescent moieties, these compounds could be transformed into probes for imaging and tracking specific biological processes or molecules within cells. mdpi.com

Affinity-Based Probes: Derivatives can be functionalized with reactive groups to create affinity-based probes for identifying and isolating their protein targets, thereby elucidating their mechanism of action.

The development of such tools would not only advance our understanding of the biological activities of this compound class but also provide valuable reagents for broader biological research.

Q & A

Q. Pharmacokinetic optimization strategies :

- Prodrug design : Introduce acetylated or PEGylated derivatives to enhance solubility (e.g., logP reduction from 2.8 to 1.5) .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites for deuteration .

- Enantiomeric resolution : Chiral HPLC separates R/S isomers, with the R-enantiomer showing 3-fold higher AUC in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.